molecular formula C9H10N2 B162972 1-Ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 126344-09-0

1-Ethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B162972
CAS No.: 126344-09-0
M. Wt: 146.19 g/mol
InChI Key: WRYJRJSQPWZHHU-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with an ethyl group attached to the nitrogen atom of the pyrrole ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Madelung synthesis and Fischer indole synthesis are two well-known methods for preparing pyrrolopyridine derivatives . These methods typically involve the use of starting materials such as 2-aminopyridine and ethyl acetoacetate, followed by cyclization under acidic or basic conditions.

In industrial settings, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are crucial factors that influence the efficiency of the synthesis process.

Chemical Reactions Analysis

1-Ethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the pyrrolopyridine ring system.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the development of novel chemical entities with diverse functionalities.

    Biology: In biological research, 1-Ethyl-1H-pyrrolo[2,3-b]pyridine derivatives have shown promising activities as inhibitors of specific enzymes and receptors.

    Medicine: The compound’s potential as a therapeutic agent has been explored in various medical applications.

    Industry: In the industrial sector, this compound is used in the development of advanced materials and pharmaceuticals. Its versatility makes it a valuable component in the synthesis of high-performance products.

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit FGFR signaling pathways by binding to the receptor’s tyrosine kinase domain . This inhibition disrupts downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell proliferation, migration, and survival.

Comparison with Similar Compounds

1-Ethyl-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds in the pyrrolopyridine family. Some of these compounds include:

    1-Methyl-1H-pyrrolo[2,3-b]pyridine: Similar in structure but with a methyl group instead of an ethyl group. It may exhibit different biological activities and properties.

    1-Phenyl-1H-pyrrolo[2,3-b]pyridine: Contains a phenyl group, which can significantly alter its chemical and biological properties.

    1-Benzyl-1H-pyrrolo[2,3-b]pyridine: The presence of a benzyl group can enhance its lipophilicity and potentially its biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-ethylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-11-7-5-8-4-3-6-10-9(8)11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYJRJSQPWZHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473678
Record name 1H-Pyrrolo[2,3-b]pyridine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126344-09-0
Record name 1H-Pyrrolo[2,3-b]pyridine, 1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 grams (0.0846 moles) of 7-azaindole (Aldrich (trademark)) were dissolved in 200 mL of reagent grade acetone at room temperature and treated with 10 grams (0.178 moles) of powdered KOH. After~2-3 minutes, 67 mL (0.846 moles) of ethyl iodide was added over a period of 5-10 minutes and the reaction mixture was stirred at room temperature for 30-40 minutes. Thin layer chromatography (TLC) using 95% methylene chloride/5% ethyl acetate showed complete consumption of the starting material and formation of a single less polar product. The reaction mixture was concentrated in vacuo and the residue was partitioned between water and methylene chloride (350 mL). The organic layer was separated and washed with water and brine and dried (sodium sulfate). Concentration of the organic extract in vacuo gave a yellow-brown oil which was purified on a silica gel column eluting with methylene chloride/ethyl acetate (95%/5%). A total of 11.15 grams (90%) of pure final product (light yellow oil) was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
67 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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